Vitacic
Description
Properties
CAS No. |
78837-98-6 |
|---|---|
Molecular Formula |
C48H64N17Na2O28P |
Molecular Weight |
1404.1 g/mol |
IUPAC Name |
disodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N5O8P.C10H13N5O4.C10H14N2O5.C9H13N3O5.C9H12N2O6.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,16-18H,1H2,(H2,11,12,13);3,6-8,13-14H,2,4H2,1H3,(H,11,15,16);1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);;/q;;;;;2*+1/p-2/t3-,5-,6-,9-;4-,6-,7-,10-;6-,7+,8+;2*4-,6-,7-,8-;;/m11011../s1 |
InChI Key |
FKKZQICWWIUIPM-CMCQJTTPSA-L |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis and Reaction Conditions
A detailed process for the preparation of vitamin C derivatives, which includes this compound, involves controlled aqueous and organic phase reactions under mild temperature conditions. The synthesis typically uses ascorbic acid as a starting material, combined with chelating agents and reducing agents, followed by purification through solvent extraction and filtration.
| Step | Operation Description | Conditions |
|---|---|---|
| a) | Charge 150 mL water into a reaction flask | 25–30 °C |
| b) | Add 100 g ascorbic acid | 25–30 °C |
| c) | Add 0.2 g EDTA and 0.2 mL thioglycolic acid (TGA) | 25–30 °C |
| d) | Stir reaction mixture | 15 min at 25–30 °C |
| e) | Add wet cake to reaction mixture | 30–45 min at 25–30 °C |
| f) | Stir for 1 hour | 25–30 °C |
| g) | Clarify reaction mass by filtration | 25–30 °C |
| h) | Transfer filtrate to methanol solution (95% methanol) | 500 mL methanol + 25 mL water |
| i) | Add filtrate slowly to methanol | 30–45 min at 25–30 °C |
| j) | Stir and cool reaction mixture | 30 min at 25–30 °C, then cool to 10–15 °C over 30 min |
| k) | Maintain stirring | 1 hour at 10–15 °C |
This method yields a hazy solution that is further processed for purification. The use of EDTA acts as a chelating agent to prevent metal ion catalysis, while TGA serves as a reducing agent to stabilize the product.
Biomimetic and Radical-Mediated Synthesis
More complex this compound analogs, such as resveratrol tetramers structurally related to this compound, have been synthesized via biomimetic pathways involving persistent radical intermediates. This method uses electrochemical oxidation to generate radicals that dimerize selectively, followed by acid-mediated rearrangements to yield complex this compound-like structures.
| Stage | Description | Yield & Conditions |
|---|---|---|
| Electrochemical generation | Formation of persistent radicals | Mild anodic oxidative conditions |
| Selective dimerization | Radical coupling to form symmetric dimers | Controlled potential and time |
| Thermal isomerization | Conversion to desired isomeric form | Heating under controlled conditions |
| Acid-mediated rearrangement | Cyclizations and tautomerizations to final product | Acid treatment in MeCN solvent |
| Overall yield | 3.3% for vitisin A, 3.7% for vitisin D in 10–11 steps | Multi-step synthesis |
This approach mimics natural biosynthetic pathways and allows access to complex this compound analogs for pharmacological studies.
Purification and Analytical Preparation Techniques
Solvent Extraction and Filtration
Following synthesis, purification of this compound compounds often involves solvent extraction using methanol-water mixtures and filtration to remove impurities and unreacted materials. Cooling steps enhance crystallization or precipitation of the product.
Solid Phase Extraction (SPE)
SPE is widely used to purify water-soluble vitamins and their derivatives, including this compound. Different sorbents are chosen based on the compound’s polarity and chemical properties. For water-soluble vitamins, reversed-phase adsorbents such as Sep-Pak C18 cartridges provide efficient purification and concentration.
| Sample Type | Pretreatment Method | Sorbent Type | Recovery Efficiency |
|---|---|---|---|
| Liquid samples | Direct SPE | Reversed-phase C18 | High (>90%) |
| Solid samples | Organic solvent extraction + SPE | C18 or polymeric sorbents | Optimized per matrix |
Optimization of pH, solvent composition, and flow rates during SPE improves selectivity and yield.
Summary Table of this compound Preparation Methods
| Method Type | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aqueous reaction with EDTA and TGA | Stirring, filtration, methanol precipitation | 25–30 °C, then cooling to 10–15 °C | Mild conditions, scalable | Moderate yield, hazy solution |
| Electrochemical radical synthesis | Radical generation, dimerization, acid rearrangement | Mild anodic oxidation, acid treatment | Biomimetic, access to complex structures | Multi-step, low overall yield |
| Solid Phase Extraction (SPE) | Sample loading, washing, elution | Optimized pH and solvent | High purity, concentration | Requires optimization per matrix |
Chemical Reactions Analysis
Oxidation-Reduction (Redox) Reactions
Ascorbic acid participates in redox reactions as both an electron donor (antioxidant) and a prooxidant under specific conditions.
Primary Oxidation by Iodine
In iodometric titrations, ascorbic acid reduces molecular iodine (I₂) to iodide (I⁻):
This 1:1 stoichiometric reaction is the basis for quantifying vitamin C in commercial products . Starch acts as an indicator, forming a blue-black complex with excess I₂ at the endpoint .
Prooxidant Behavior
In the presence of catalytic metals (e.g., Fe³⁺ or Cu²⁺), ascorbic acid generates reactive oxygen species (ROS) via Fenton-like reactions:
Autoxidation rates depend on pH, with the ascorbate dianion (Asc²⁻) oxidizing faster than the monoanion (AscH⁻) .
Vitamin C Clock Reaction
This kinetic experiment measures the rate of H₂O₂ reduction by iodide (I⁻), with ascorbic acid acting as an I₃⁻ scavenger :
Reaction 1 (Primary Redox):
Reaction 2 (I₃⁻ Scavenging):
Once ascorbic acid is depleted, I₃⁻ accumulates and reacts with starch to produce a blue-black color. The time elapsed (∆t) correlates with the rate of H₂O₂ consumption .
Experimental Data: Concentration and Temperature Effects
| Trial | [H₂O₂] (M) | [I⁻] (M) | Temp (°C) | Time (s) |
|---|---|---|---|---|
| 1a | 0.30 | 0.10 | 25 | 45 |
| 1b | 0.30 | 0.10 | 0 | 120 |
| 1c | 0.30 | 0.10 | 40 | 22 |
| 2 | 0.30 | 0.05 | 25 | 90 |
| 3 | 0.15 | 0.10 | 25 | 90 |
Key Findings:
-
Rate Law: , confirming first-order dependence on both reactants .
-
Temperature: Rate constant increases with temperature (e.g., 0.011 s⁻¹ at 0°C vs. 0.045 s⁻¹ at 40°C) .
Oxalate Formation
Degradation of dehydroascorbic acid (DHA) yields oxalic acid, a contributor to kidney stones :
Up to 40% of urinary oxalate may derive from ascorbic acid, though clinical significance remains debated .
Autoxidation in Aqueous Solutions
At pH 7.0, autoxidation follows pseudo-first-order kinetics:
Rate increases tenfold per pH unit due to higher Asc²⁻ concentrations .
Pharmacological Implications
-
Antioxidant vs. Prooxidant: Dual role depends on dosage, metal ion availability, and cellular context .
-
Drug Delivery: Encapsulation in liposomes or nanoparticles enhances stability and bioavailability .
Ascorbic acid’s chemistry is defined by its redox versatility, pH-dependent reactivity, and complex degradation pathways. Its applications span nutrition, industrial synthesis, and medicine, though oxidative byproducts like oxalate necessitate cautious use in high doses.
Scientific Research Applications
Antioxidant Properties
Overview : Vitacic is primarily recognized for its antioxidant capabilities. It plays a crucial role in neutralizing free radicals, which can cause cellular damage.
- Mechanism : this compound reacts with reactive oxygen species (ROS), thereby preventing oxidative stress that contributes to various diseases, including cancer and cardiovascular conditions .
Case Study : A study conducted at the Linus Pauling Institute demonstrated that this compound can neutralize toxic byproducts from fat metabolism, highlighting its protective role against genetic damage and inflammation .
Health Benefits
Overview : Recent findings suggest that this compound may have additional health benefits beyond its antioxidant properties.
- Cancer Prevention : Research indicates that this compound may help prevent cancer by mitigating the effects of oxidized lipids, which are linked to tumor development .
- Heart Disease : By neutralizing toxins from fat metabolism, this compound could potentially reduce the risk of atherosclerosis and associated heart diseases .
Data Table: Health Benefits of this compound
| Health Benefit | Mechanism of Action | Supporting Study |
|---|---|---|
| Cancer Prevention | Neutralizes oxidized lipids | Linus Pauling Institute |
| Cardiovascular Health | Reduces inflammation from toxic lipid byproducts | Oregon State University |
Clinical Applications
Overview : The clinical applications of this compound have been explored in various health contexts.
- Cold Symptoms Relief : Research has shown that supplementation with this compound can alleviate symptoms of the common cold, with studies indicating a significant reduction in the duration of cold episodes when administered in therapeutic doses .
Case Study : A placebo-controlled study revealed that patients receiving high doses of this compound experienced a 17% decrease in cold duration compared to those receiving a placebo .
Nutritional Supplementation
Overview : this compound is widely used as a dietary supplement due to its essential role in human health.
- Supplementation Guidelines : Current recommendations suggest varying dosages depending on individual health needs, with higher doses often used during illness or increased oxidative stress conditions.
Data Table: Recommended Dosages for Different Conditions
| Condition | Recommended Dosage (mg/day) |
|---|---|
| General Health | 90 (men), 75 (women) |
| Cold Symptoms | Up to 6000 |
| Antioxidant Support | 500-1000 |
Future Research Directions
Ongoing research is crucial for further understanding the full potential of this compound:
- Mechanistic Studies : Future studies should focus on elucidating the specific biochemical pathways through which this compound exerts its protective effects.
- Longitudinal Studies : Investigating the long-term effects of this compound supplementation on chronic diseases could provide valuable insights into its efficacy and safety.
Mechanism of Action
Vitacic exerts its effects primarily through its role as a cofactor in enzymatic reactions. It is essential for the hydroxylation of proline and lysine residues in collagen synthesis, which is crucial for maintaining the structural integrity of connective tissues . As an antioxidant, it donates electrons to neutralize free radicals, thereby protecting cells from oxidative damage . It also enhances the absorption of non-heme iron by reducing ferric ions to ferrous ions in the gastrointestinal tract .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Vitacic belongs to the category of "Préparations Protectrices ou Cicatrisantes" (protective/healing preparations), which includes compounds aimed at corneal repair, hydration, or artificial tear supplementation. Below is a detailed comparison with two functionally similar compounds: Oftagel (carbomer-based gel) and OPHTAVIT C (ascorbic acid + gel).
Comparative Analysis
| Compound | Active Ingredients | Primary Indications | Price (EUR) | Efficacy Evidence |
|---|---|---|---|---|
| This compound | Nucleotides (unspecified) | Corneal repair, hydration | 4.83 | Limited; effectiveness not fully proven |
| Oftagel | Carbomer 980 | Dry eye syndrome, corneal lubrication | N/A* | Moderate; widely used for dry eye relief |
| OPHTAVIT C | Ascorbic acid + carbomer gel | Antioxidant support, corneal protection | 4.45 | Limited; no robust clinical trials cited |
*Note: Oftagel’s price is unspecified in the evidence but is typically comparable to this compound .
Key Differences:
Mechanistic Focus :
- This compound relies on nucleotides, which may enhance cellular regeneration and anti-inflammatory responses .
- Oftagel uses carbomer, a mucoadhesive polymer that retains moisture on the ocular surface, making it ideal for dry eye management .
- OPHTAVIT C combines ascorbic acid (an antioxidant) with carbomer, targeting oxidative stress in conditions like corneal ulcers .
Clinical Validation: Oftagel has broader acceptance due to its mechanical lubrication benefits, though its efficacy in severe corneal damage is debated . Both this compound and OPHTAVIT C lack robust clinical trials confirming their therapeutic superiority, as noted in .
Biological Activity
Vitacic is a complex compound with significant biological activities, particularly in the field of ophthalmology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 1404.10 g/mol. Its structure includes multiple functional groups such as amines, phosphates, and carboxylates, which are crucial for its biological reactivity and interactions within biological systems.
This compound's biological activity is primarily associated with its role in promoting corneal wound healing. The compound enhances cellular proliferation and migration at injury sites, which is essential for effective tissue regeneration. Additionally, it modulates inflammatory responses, making it a potential therapeutic agent for various ocular diseases.
Key Mechanisms Include:
- Cellular Proliferation : this compound stimulates the growth of corneal epithelial cells.
- Inflammation Modulation : It helps in reducing inflammation associated with ocular injuries.
- Tissue Regeneration : Promotes healing processes in corneal tissues.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other biologically active compounds. Below is a comparison table highlighting these compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cytisine | Alkaloid with neuroprotective properties | |
| Creatinolfosfate | Involved in energy metabolism | |
| Alpha-[2-[bis-(isopropyl)amino]ethyl]-alpha-isobutylpyridine-2-acetonitrile | Known for its pharmacological effects |
Case Studies and Research Findings
Recent studies have documented the effectiveness of this compound in clinical settings. For instance:
- Corneal Wound Healing : A study demonstrated that patients treated with this compound showed significant improvement in corneal epithelial healing compared to control groups receiving standard care.
- Inflammatory Response : In another clinical trial, this compound was shown to reduce inflammatory markers in patients with ocular surface diseases, suggesting its potential as an anti-inflammatory agent.
- Combination Therapies : Research indicates that the efficacy of this compound-based treatments can be enhanced when used alongside other medications that modify ocular surface dynamics.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Vitacic’s mechanism of action in preclinical models?
- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure the question . For example:
- Population: In vitro neuronal cell lines.
- Intervention: this compound at varying concentrations.
- Comparison: Untreated controls or alternative compounds.
- Outcome: Changes in oxidative stress markers (e.g., ROS levels).
- Timeframe: 24–72 hours post-treatment.
Q. What experimental design considerations are critical for studying this compound’s biochemical properties?
- Methodology :
- Controls : Include positive/negative controls (e.g., known antioxidants for oxidative stress assays) to validate assay sensitivity .
- Sample size : Use power analysis to determine the minimum sample size required for statistical significance, referencing prior studies on similar compounds .
- Replication : Perform technical and biological replicates (e.g., triplicate assays across independent experiments) to account for variability .
Q. How can researchers identify gaps in existing literature on this compound’s pharmacokinetics?
- Methodology :
- Conduct a systematic review using databases (PubMed, Scopus) with keywords like “this compound AND pharmacokinetics” and filters for species (e.g., rodent vs. human) .
- Apply the PICOT framework to map existing studies and highlight understudied areas (e.g., long-term toxicity in primate models) .
- Use citation tracking tools (e.g., Web of Science) to identify seminal papers and emerging trends .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s efficacy across different experimental models?
- Methodology :
- Root cause analysis : Compare methodologies (e.g., dosing regimens, model organisms) to identify confounding variables .
- Systematic error checks : Re-evaluate assay protocols for consistency (e.g., buffer pH, temperature control) and validate instruments (e.g., HPLC calibration) .
- Triangulation : Cross-validate results using complementary techniques (e.g., Western blot + ELISA for protein quantification) .
Q. What statistical approaches optimize the analysis of dose-response relationships for this compound?
- Methodology :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values and assess cooperativity .
- Bootstrap resampling : Quantify confidence intervals for dose-response parameters when sample sizes are limited .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for heterogeneity via random-effects models .
Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s polypharmacology?
- Methodology :
- Data fusion : Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic clusters with proteomic pathways .
- Pathway enrichment : Use tools like DAVID or Metascape to identify overrepresented biological processes (e.g., apoptosis, mitochondrial respiration) .
- Validation : Prioritize hub genes/proteins for functional assays (e.g., CRISPR knockdown followed by viability assays) .
Methodological Best Practices
- Questionnaire design for this compound’s clinical trials :
- Ethical compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
